curtatoxin III
Description
Curtatoxin III is a neurotoxic peptide isolated from the venom of the spider Hololena curta. It belongs to a family of spider toxins that target voltage-gated sodium channels (Nav) by binding to neurotoxin receptor site 4, a conserved region critical for modulating channel gating . Structurally, this compound is composed of 36–37 amino acid residues stabilized by four disulfide bridges, forming an inhibitor cystine knot (ICK) motif—a hallmark of many spider venom peptides .
Properties
CAS No. |
126339-07-9 |
|---|---|
Molecular Formula |
C37H35F5N4O7S |
Synonyms |
curtatoxin III |
Origin of Product |
United States |
Comparison with Similar Compounds
Voltage-Gated Sodium Channel Modulation
- This compound: Limited electrophysiological data exist, but its structural homology suggests it may slow sodium channel inactivation, akin to μ-agatoxins .
- μ-Agatoxins: Shift the voltage-dependent activation curve toward hyperpolarized potentials and induce persistent sodium currents by delaying inactivation .
- β/δ-Agatoxins : Exhibit a bell-shaped voltage-dependent modulation of both activation and inactivation, decoupling toxin binding from direct gating effects .
- δ-Palutoxins : Compete with scorpion β-toxins (e.g., Bj-xtrIT) for site 4 but paradoxically mimic site 3 toxins by slowing inactivation .
Taxonomic Selectivity
This compound and its homologs are insect-selective, a trait critical for their ecological role in prey immobilization.
Q & A
Q. How can systematic reviews improve the translational relevance of this compound research?
- Methodological Approach: Use PICOT frameworks to define review scope (Population: mammalian models; Intervention: toxin dosage; Comparison: placebo/antidotes; Outcome: mortality/symptom resolution). Apply GRADE criteria to assess evidence quality and identify gaps for preclinical trials .
Data Synthesis & Reporting
Q. What are best practices for curating and sharing this compound datasets to facilitate meta-research?
- Methodological Approach: Deposit raw data in FAIR-compliant repositories (e.g., Zenodo, Dryad) with detailed metadata (e.g., experimental conditions, instrument calibration). Use standardized formats (e.g., ISA-Tab) for interoperability and provide code for statistical analyses on GitHub .
Q. How should researchers handle conflicting evidence on this compound’s species-specific toxicity profiles?
- Methodological Approach: Perform comparative genomics to identify receptor polymorphisms across species. Validate via cross-species in vitro assays (e.g., human vs. murine neuronal cultures) and report interspecies extrapolation uncertainties in risk assessments .
Ethical & Regulatory Considerations
Q. What ethical frameworks govern the use of this compound in vertebrate research?
- Methodological Approach: Adhere to ARRIVE 2.0 guidelines for animal studies, including ethical review board approvals and minimization of sample sizes. For human-derived cells, comply with GDPR/HIPAA for data anonymization .
Q. How can researchers navigate intellectual property constraints when publishing this compound findings?
- Methodological Approach: Conduct prior-art searches using platforms like Patentscope to avoid infringement. Collaborate with institutional TTOs (Technology Transfer Offices) to file provisional patents before public disclosure .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
